N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-7-8-18(25-9-4-10-31(25,28)29)13-20(15)23-22(27)16-11-21(26)24(14-16)17-5-3-6-19(12-17)30-2/h3,5-8,12-13,16H,4,9-11,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDMZVRXDYSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Isothiazolidine moiety : This contributes to its potential biological properties.
- Pyrrolidine ring : Known for its role in various pharmacological activities.
- Methoxy and methylphenyl substituents : These groups can influence the compound's interaction with biological targets.
One of the primary targets of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. The inhibition of CDK2 activity leads to:
- Cell cycle arrest : Preventing cells from progressing through the cycle.
- Induction of apoptosis : Potentially beneficial in cancer treatment by halting the proliferation of malignant cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves:
- Disruption of cell cycle progression.
- Induction of programmed cell death in cancerous cells.
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance, compounds featuring similar structural motifs have shown efficacy against multidrug-resistant Gram-positive bacteria and fungi. The antimicrobial activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observed Effects | References |
|---|---|---|---|
| Anticancer | CDK2 | Cell cycle arrest, apoptosis induction | |
| Antimicrobial | Gram-positive bacteria | Inhibition of growth in resistant strains |
Case Study: Anticancer Activity
A study focusing on the anticancer effects of similar compounds highlighted that derivatives with a pyrrolidine structure exhibited enhanced cytotoxicity against A549 lung cancer cells. The mechanism was linked to CDK2 inhibition, leading to significant reductions in cell viability at micromolar concentrations.
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial potential of structurally related compounds against Staphylococcus aureus and Candida auris. Results indicated that these compounds could effectively reduce bacterial load in vitro, suggesting their potential as novel therapeutic agents against resistant strains .
Comparison with Similar Compounds
Research Findings and Data Analysis
Table 2: Comparative Bioactivity of Pyrrolidine Carboxamides
Critical Analysis :
- The target compound’s structural features align with TMEM16A antagonists (e.g., sulfonamide bioisosteres, aryl groups), but empirical validation is required.
- Thiadiazol-containing analogs () exhibit superior protease inhibition, suggesting the target compound’s activity may depend on target specificity.
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Key challenges include managing the reactivity of the isothiazolidin-2-yl and pyrrolidinone moieties during coupling reactions. Optimize stepwise synthesis by:
- Using coupling agents like HATU or EDC/HOBt for amide bond formation between the phenyl and pyrrolidine-3-carboxamide groups .
- Purifying intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to minimize byproducts.
- Monitoring reaction progress with TLC or HPLC-MS to ensure completion before proceeding to subsequent steps .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the 3-methoxyphenyl group’s aromatic protons appear as distinct doublets in δ 6.7–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) with ±2 ppm accuracy .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm and acetonitrile/water mobile phase .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤0.1% v/v) for stock solutions, followed by dilution in assay buffers (e.g., PBS or DMEM).
- For poor aqueous solubility, employ lipid-based formulations (e.g., liposomes) or cyclodextrin complexes .
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations to determine values. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to target enzymes (e.g., kinase or protease targets) .
- X-ray Crystallography : Co-crystallize the compound with the target protein to identify binding interactions (e.g., hydrogen bonds with the carboxamide group) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., replacing 3-methoxyphenyl with halogenated or heteroaromatic groups).
- Test analogs in parallel against primary and off-target enzymes (e.g., CYP450 isoforms) to assess selectivity .
- Perform molecular docking (AutoDock Vina) to predict binding poses and guide rational design .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Re-evaluate assay conditions: Ensure in vitro assays use physiologically relevant pH, temperature, and co-factors.
- Assess metabolic stability via liver microsome assays to identify rapid degradation in vivo .
- Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to correlate exposure with efficacy .
Q. What methodologies are recommended for evaluating compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acidic/basic buffers) .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the pyrrolidinone ring) and quantify stability over time .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
